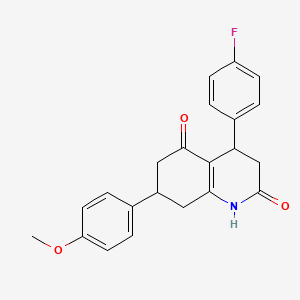

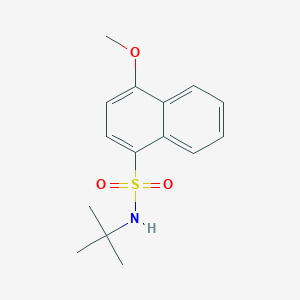

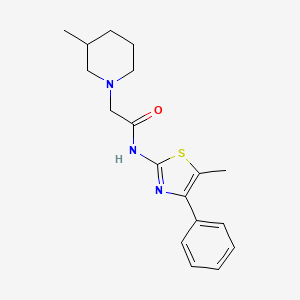

4-(4-氟苯基)-7-(4-甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮

描述

Synthesis Analysis

The synthesis of compounds related to 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step procedures starting from basic aromatic substrates. For instance, Gong Ping (2005) investigated a synthetic route for a quinazoline derivative through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the methodology's efficiency and the advantages such as mild reaction conditions and high yield (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of related compounds exhibits significant variation in dihedral angles and substitution patterns, influencing their physical and chemical properties. For example, the crystal structure analysis of a compound with a quinoline and methoxyphenyl component showed specific orientation and hydrogen bonding patterns, indicating the intricate nature of these molecules' structures (T. Shahani et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives often involves interactions with various reagents to form new compounds, demonstrating their versatility. For instance, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with methyl iodide to give corresponding derivatives showcases the chemical transformations these compounds can undergo (E. A. Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as fluorescence and solvatochromism, are crucial for their applications in materials science and chemical analysis. The novel fluorophore 6-methoxy-4-quinolone exhibited strong fluorescence across a wide pH range, underscoring the importance of understanding these compounds' photophysical properties (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The introduction of fluorine atoms into the quinoline ring system, as seen in the synthesis and characterization of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, significantly alters the electronic and photophysical properties. This alteration enhances the fluorescence quantum yield, providing insight into the chemical behavior of these fluorine-modified quinoline derivatives (F. Suliman et al., 2014).

科学研究应用

氟喹诺酮光毒性

研究比较了具有甲氧基的氟喹诺酮莫西沙星与左氧氟沙星在健康志愿者中的光毒性,结果显示莫西沙星的光毒性降低,表明其在与阳光照射相关的副作用方面更安全 (Man, Murphy, & Ferguson, 1999).

人类药代动力学

一项研究了口服给药后健康男性志愿者中新型氟喹诺酮 AM-1155 的药代动力学,结果表明其具有良好的药代动力学,这表明由于其有效的抗菌活性和良好的药代动力学特征,它具有潜在的临床应用价值 (Nakashima et al., 1995).

对神经肌肉传递的影响

对氟喹诺酮对神经肌肉传递的影响的研究发现,某些化合物可能加剧重症肌无力患者的肌肉无力,这突出了在对神经肌肉传递有影响的疾病患者中使用氟喹诺酮时应谨慎 (Sieb, 1998).

食品中的壬基酚

一项关于食品中壬基酚(非离子表面活性剂生物降解产物,以其毒性和雌激素活性而闻名)的研究表明,这些化合物普遍存在于食物链中。这项研究反映了化学品在各个行业中使用对环境和健康更广泛的影响 (Guenther et al., 2002).

药物暴露分析

一项研究分析了头发中新型抗菌喹诺酮 (AM-1155) 作为药物暴露指标和时间标记,强调了随着时间的推移监测药物暴露的新方法的重要性,这可能与了解“4-(4-氟苯基)-7-(4-甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮”等化合物的分布和代谢有关 (Uematsu et al., 1993).

对弯曲杆菌 jejuni 的耐药性

一项专注于喹诺酮耐药性弯曲杆菌 jejuni 感染增加的研究突出了抗生素耐药性的不断变化的挑战,这与新型喹诺酮化合物的开发和应用相关 (Smith et al., 1999).

属性

IUPAC Name |

4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c1-27-17-8-4-13(5-9-17)15-10-19-22(20(25)11-15)18(12-21(26)24-19)14-2-6-16(23)7-3-14/h2-9,15,18H,10-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVWSJMDLJFZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)F)C(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)

![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)